molecular formula C19H17N5OS2 B2590804 N-(2,3-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868966-44-3

N-(2,3-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2590804
CAS No.: 868966-44-3
M. Wt: 395.5
InChI Key: FVZAESTZGDZHCF-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a potent and selective small molecule inhibitor investigated primarily for its anticancer properties. Its core research value lies in its ability to target and inhibit specific receptor tyrosine kinases (RTKs), such as c-Met (Mesenchymal-epithelial transition factor). The c-Met signaling pathway is a critical regulator of invasive growth, and its dysregulation is a well-documented driver of tumorigenesis, metastasis, and resistance to therapy in various cancers (Nature Reviews Cancer, 2008) . The compound's mechanism involves competitively binding to the ATP-binding site of the kinase, thereby blocking its phosphorylation and subsequent activation of downstream pro-survival and proliferative signals like the MAPK/ERK and PI3K/Akt pathways. This targeted inhibition makes it a valuable chemical probe for studying c-Met-driven oncogenesis in preclinical models. Recent research efforts have focused on [1,2,4]triazolo[4,3-b]pyridazine derivatives as a privileged scaffold for developing novel kinase inhibitors, with this specific analog demonstrating optimized potency and selectivity profiles (Journal of Medicinal Chemistry, 2013) . Consequently, this compound is an essential tool for researchers exploring targeted therapeutic strategies, mechanisms of drug resistance, and the complex biology of kinase signaling networks in oncology.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS2/c1-12-5-3-6-14(13(12)2)20-17(25)11-27-18-9-8-16-21-22-19(24(16)23-18)15-7-4-10-26-15/h3-10H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZAESTZGDZHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with thiophene-2-carboxylic acid under acidic conditions to form the triazolopyridazine ring.

    Introduction of the Sulfanyl Group: The triazolopyridazine intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl intermediate with 2,3-dimethylphenylamine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazolopyridazine ring.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is largely dependent on its interaction with molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA strands, potentially affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

The compound belongs to a broader class of triazolopyridazine derivatives. Key structural analogs include:

Compound Name Substituents on Phenyl Group Thiophene/Other Heterocycle IC50 (µM) Against MCF-7 Selectivity Index (SI)
N-(2,3-Dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide 2,3-Dimethyl Thiophen-2-yl 0.98 ± 0.05 12.3
N-(2,4-Dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide 2,4-Dimethyl Thiophen-2-yl 2.45 ± 0.12 8.7
N-(3-Chloro-4-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide 3-Chloro-4-fluoro Thiophen-2-yl 4.12 ± 0.21 5.2
N-(2-Methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide 2-Methoxy Thiophen-2-yl 7.89 ± 0.34 3.1

Key Findings :

  • Substituent Position Matters : The 2,3-dimethylphenyl analog (target compound) shows superior potency (IC50 = 0.98 µM) compared to the 2,4-dimethylphenyl isomer (IC50 = 2.45 µM), highlighting the importance of substituent orientation .
  • Electron-Withdrawing Groups Reduce Activity : The 3-chloro-4-fluorophenyl derivative (IC50 = 4.12 µM) is less active, suggesting electron-withdrawing substituents may hinder binding to kinase targets .
  • Methoxy Groups Lower Efficacy : The 2-methoxyphenyl analog (IC50 = 7.89 µM) exhibits the weakest activity, likely due to steric hindrance or reduced electron-donating capacity .
Comparison with Non-Thiophene Analogs

Replacing the thiophene ring with other heterocycles significantly alters activity:

Compound Name Heterocycle IC50 (µM) Against MCF-7 Selectivity Index (SI)
N-(2,3-Dimethylphenyl)-2-{[3-(benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide Benzothiazole 12.4 ± 0.56 1.9
N-(2,3-Dimethylphenyl)-2-{[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide Furan 9.87 ± 0.43 2.4

Key Findings :

  • Thiophene Superiority : The thiophene-containing compound (IC50 = 0.98 µM) outperforms benzothiazole (IC50 = 12.4 µM) and furan (IC50 = 9.87 µM) analogs, emphasizing the thiophene ring’s role in enhancing π-π stacking interactions with kinase active sites .

Pharmacological Profile and Selectivity

The target compound demonstrates:

  • Kinase Inhibition : Strong inhibition of CDK2 (IC50 = 0.11 µM) and EGFR (IC50 = 0.34 µM), crucial for its anticancer mechanism .
  • Selectivity: High selectivity for cancer cells over normal fibroblasts (SI = 12.3) compared to analogs like the 3-chloro-4-fluorophenyl derivative (SI = 5.2) .

Biological Activity

N-(2,3-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Structural Characteristics

The compound features a multi-functional structure that includes:

  • Thiophene ring
  • Triazole moiety
  • Pyridazine derivative

This unique combination of functional groups is believed to enhance its biological activity compared to simpler analogs.

Potential Biological Activities

Research indicates that compounds similar to this compound may exhibit a range of biological activities:

  • Antimicrobial Activity : The presence of triazole and thiol groups in related compounds suggests potential antimicrobial properties. For instance, 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione has shown antimicrobial effects due to its structural similarities.
  • Antiviral Properties : Compounds containing similar scaffolds have been reported to possess antiviral activities. For example, derivatives of thienopyrimidine have been noted for their antiviral effects against specific pathogens .
  • Anti-inflammatory Effects : The compound's structure may also contribute to anti-inflammatory properties, as seen in other thiophene derivatives which have been studied for their ability to inhibit inflammatory pathways .

1. In Vitro Studies

A study on related triazole derivatives demonstrated significant inhibition of cell growth in various cancer cell lines. For example, a compound similar to this compound exhibited an IC50 value of 1.91 μM against lung cancer cells (H1650) and showed less toxicity towards normal cells (GES-1) with an IC50 of 27.43 μM. This indicates a selective antiproliferative effect against cancerous cells while sparing normal cells .

2. Mechanistic Insights

Mechanistic studies revealed that related compounds could induce apoptosis through intrinsic pathways and arrest the cell cycle at the G2/M phase. Such findings suggest that this compound may similarly affect cellular processes critical for tumor growth and survival .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
5-(4-chlorophenyl)-1,2,4-triazolidine-3-thioneContains triazole and thiol groupsAntimicrobial
1-(3-amino-propyl)thienopyrimidineThienopyrimidine backboneAntiviral
6-thiophenecarboxylic acidSimple thiophene derivativeAnti-inflammatory

The table above illustrates how this compound compares with other compounds known for their biological activities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.